molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2874155
CAS No.: 901004-75-9
M. Wt: 363.464
InChI Key: KBJPHSLRVDAGCE-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyrazole ring, along with phenyl and ethylphenyl substituents.

Chemical Reactions Analysis

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Biological Activity

The compound 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is part of the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2\text{C}_{19}\text{H}_{20}\text{N}_2

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated a potent inhibition of NO production, implicating its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2

2. Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated extensively. Notably, these compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

3. Cytochrome P450 Interaction

Another aspect of the biological activity of this compound is its interaction with cytochrome P450 enzymes. Studies have shown that certain derivatives exhibit low inhibitory activity towards a panel of cytochrome P450 isoforms, suggesting a favorable pharmacokinetic profile with reduced potential for drug-drug interactions .

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The compound 2a showed an IC50 value of 0.39 µM but also exhibited significant cytotoxicity at higher concentrations. This highlights the need for structural optimization to enhance therapeutic efficacy while minimizing toxicity .

Case Study 2: Anticancer Evaluation

A series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their anticancer properties against human cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anticancer effects compared to their counterparts with less favorable substitutions .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPHSLRVDAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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